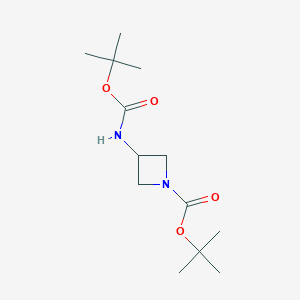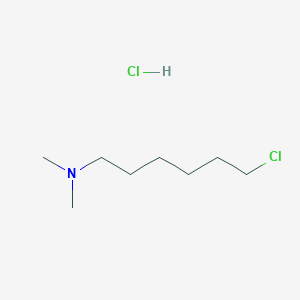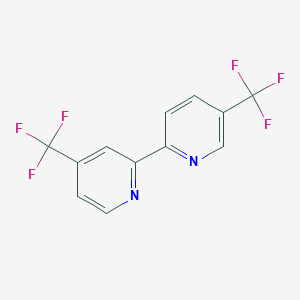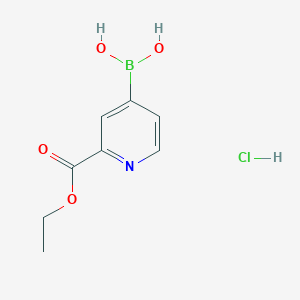
N,1-Bis(Boc)-3-aminoazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-Bis(Boc)-3-aminoazetidine is a chemical compound used primarily as a protecting group in organic synthesis. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to a 3-aminoazetidine core. This structure provides stability and prevents unwanted reactions during synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Bis(Boc)-3-aminoazetidine typically involves the reaction of 3-aminoazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 3-aminoazetidine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add di-tert-butyl dicarbonate to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or other large-scale separation techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N,1-Bis(Boc)-3-aminoazetidine undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups under acidic conditions (e.g., using trifluoroacetic acid).
Substitution: Reaction with nucleophiles to replace the Boc-protected amino group.
Oxidation and Reduction: The azetidine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Deprotection: 3-aminoazetidine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Oxidation: Oxidized derivatives of azetidine.
Reduction: Reduced forms of azetidine derivatives.
科学的研究の応用
N,1-Bis(Boc)-3-aminoazetidine is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and other organic synthesis processes.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of fine chemicals and advanced materials.
作用機序
The primary mechanism of action of N,1-Bis(Boc)-3-aminoazetidine involves the protection of amino groups during synthetic processes. The Boc groups prevent unwanted reactions by sterically hindering the amino group, allowing selective reactions to occur at other sites. The Boc groups can be removed under acidic conditions, revealing the free amino group for further reactions.
類似化合物との比較
Similar Compounds
N,N’-Di-tert-butoxycarbonyl-L-histidine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-protected amines: A broad class of compounds used for similar purposes in organic synthesis.
Uniqueness
N,1-Bis(Boc)-3-aminoazetidine is unique due to its azetidine core, which provides distinct reactivity and stability compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the azetidine ring’s properties are advantageous.
特性
分子式 |
C13H24N2O4 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-9-7-15(8-9)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16) |
InChIキー |
FDIXXSINVOGWPB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)









![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)



